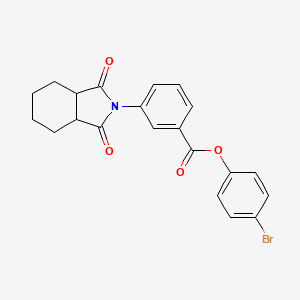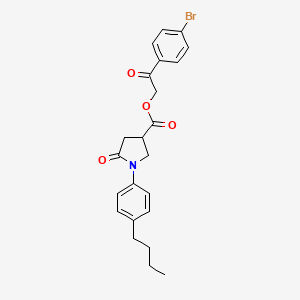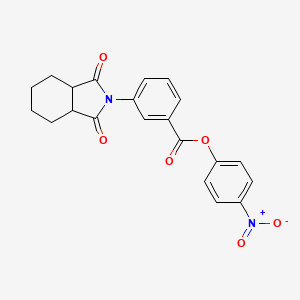
3-(4-ethoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone
説明
3-(4-ethoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound with potential applications in scientific research. This compound is also known as ENQ, and it is a member of the quinazolinone family of compounds. ENQ has been synthesized using various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
作用機序
The exact mechanism of action of ENQ is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and microbial infection. ENQ has been shown to inhibit the activity of certain kinases and phosphatases, which play a role in cell growth and division. It has also been shown to inhibit the production of reactive oxygen species, which are involved in inflammation and microbial infection.
Biochemical and Physiological Effects:
ENQ has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. ENQ has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, ENQ has been shown to have anti-microbial effects against various bacterial strains by disrupting bacterial cell membranes.
実験室実験の利点と制限
ENQ has several advantages and limitations for use in laboratory experiments. One advantage is its potential as a therapeutic agent for the treatment of cancer, inflammation, and microbial infection. Another advantage is its ability to inhibit various enzymes and signaling pathways, which makes it a useful tool for studying these processes. However, one limitation of ENQ is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, ENQ may have off-target effects, which may complicate its use in laboratory experiments.
将来の方向性
There are several future directions for research on ENQ. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient synthesis methods for ENQ and its derivatives. Additionally, future research could explore the potential of ENQ as a therapeutic agent for the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease. Finally, research could explore the potential of ENQ as a tool for studying various enzymes and signaling pathways involved in disease processes.
科学的研究の応用
ENQ has potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. ENQ has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, ENQ has been shown to have anti-microbial effects against various bacterial strains.
特性
IUPAC Name |
3-(4-ethoxyphenyl)-2-(4-nitrophenyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-2-29-18-13-11-16(12-14-18)24-21(15-7-9-17(10-8-15)25(27)28)23-20-6-4-3-5-19(20)22(24)26/h3-14,21,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREQHTORZWYQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3988206.png)
![2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B3988214.png)


![N-[2-(2,6-dimethylphenoxy)ethyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B3988245.png)
![5-[6-amino-3-(2-chlorophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl 4-morpholinecarboxylate](/img/structure/B3988246.png)

![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3988262.png)
![1-isopropyl-N-{3-[(5-methylpyridin-2-yl)amino]propyl}piperidine-4-carboxamide](/img/structure/B3988269.png)
![1-[(1H-benzimidazol-2-ylthio)acetyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3988270.png)

![2-{2-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3988291.png)
![2,2'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)imino]}dihexanoic acid](/img/structure/B3988299.png)
![4-{[3-(dimethylamino)propyl]amino}-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B3988300.png)